Alclometasone Dipropionate

Description

This compound is the dipropionate salt form of alclometasone, a synthetic corticosteroid with low to medium potency. This compound is a glucocorticoid receptor agonist that mimics the metabolic, anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive effects of natural glucocorticoids. This drug interacts with specific intracellular receptors and binds to DNA to modify gene expression. This results in an induction of synthesis of certain proteins while inhibiting the synthesis of others. This compound is used for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. (NCI05)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and is indicated for skin disease and eye inflammation and has 1 investigational indication.

See also: Alclometasone (has active moiety).

Propriétés

IUPAC Name |

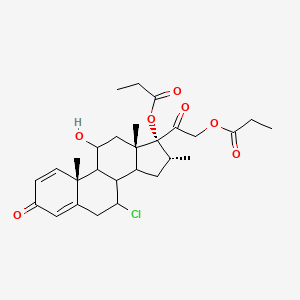

[2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37ClO7/c1-6-22(33)35-14-21(32)28(36-23(34)7-2)15(3)10-18-24-19(29)12-16-11-17(30)8-9-26(16,4)25(24)20(31)13-27(18,28)5/h8-9,11,15,18-20,24-25,31H,6-7,10,12-14H2,1-5H3/t15-,18+,19-,20+,24-,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHCCTTVDRAMEH-DUUJBDRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045535 | |

| Record name | Alclometasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66734-13-2 | |

| Record name | Alclometasone dipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66734-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alclometasone dipropionate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066734132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alclometasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7α-chloro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALCLOMETASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56PQL4N1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Interplay of Alclometasone Dipropionate in Cutaneous Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alclometasone (B1664502) dipropionate, a synthetic topical corticosteroid of low to medium potency, is widely utilized in the management of various inflammatory dermatoses. Its therapeutic efficacy is rooted in its ability to modulate intricate intracellular signaling cascades, primarily through its interaction with the glucocorticoid receptor (GR). This technical guide delineates the molecular pathways influenced by alclometasone dipropionate in the context of skin inflammation. It provides an in-depth exploration of its mechanism of action, focusing on the glucocorticoid receptor signaling pathway, the subsequent transrepression of the pro-inflammatory transcription factor NF-κB, and its impact on the mitogen-activated protein kinase (MAPK) signaling cascade. Furthermore, this guide details the downstream effects on the expression and function of key inflammatory mediators, including cytokines, chemokines, and enzymes involved in the arachidonic acid pathway. Methodologies for key experimental assays are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular pharmacology of this compound.

Introduction

Skin inflammation is a complex biological response to various stimuli, including pathogens, irritants, and allergens. It is characterized by the coordinated activation of resident skin cells and infiltrating immune cells, leading to the release of a plethora of inflammatory mediators. Topical corticosteroids remain a cornerstone in the treatment of inflammatory skin conditions due to their potent anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive properties.[1][2] this compound is a synthetic corticosteroid designed for topical application and is effective in treating dermatological conditions that require a mild-to-moderate steroid approach.[3] This document serves as a technical resource, elucidating the molecular mechanisms that underpin the therapeutic effects of this compound in skin inflammation.

The Glucocorticoid Receptor Signaling Pathway

The primary mechanism of action of this compound, like all corticosteroids, is mediated through the glucocorticoid receptor (GR).[4][5] The GR is a ligand-dependent transcription factor that, in its inactive state, resides in the cytoplasm in a complex with heat shock proteins (HSPs).

Mechanism of Glucocorticoid Receptor Activation:

-

Ligand Binding: this compound, being lipophilic, readily penetrates the cell membrane and binds to the ligand-binding domain of the cytosolic GR.

-

Conformational Change and Dissociation: This binding induces a conformational change in the GR, leading to its dissociation from the heat shock protein complex.

-

Nuclear Translocation: The activated GR-ligand complex then translocates into the nucleus.

-

Gene Regulation: In the nucleus, the GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either enhance (transactivation) or suppress (transrepression) gene transcription.

Modulation of Pro-inflammatory Signaling Pathways

A significant component of the anti-inflammatory action of this compound is its ability to interfere with pro-inflammatory signaling cascades, most notably the NF-κB and MAPK pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Mechanism of NF-κB Inhibition:

-

Transrepression: The activated GR can directly interact with and inhibit the activity of transcription factors like NF-κB. This occurs through several mechanisms:

-

Direct Binding: The GR monomer can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.

-

Co-activator Competition: The GR can compete with NF-κB for limited pools of essential co-activator proteins, such as CREB-binding protein (CBP)/p300.

-

-

Induction of IκBα: The GR can also transactivate the gene encoding IκBα, an endogenous inhibitor of NF-κB. Increased levels of IκBα lead to the sequestration of NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory genes.

Crosstalk with the MAPK Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are:

-

Extracellular signal-regulated kinases (ERK1/2)

-

c-Jun N-terminal kinases (JNKs)

-

p38 MAPKs

While the direct effects of this compound on the MAPK pathway are not extensively quantified, it is known that corticosteroids can interfere with MAPK signaling. This can occur through the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs, including p38 and JNK. By inhibiting the MAPK pathway, corticosteroids can further suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

Effects on Inflammatory Mediators

The modulation of the GR, NF-κB, and MAPK pathways by this compound culminates in a significant reduction in the production of a wide array of inflammatory mediators.

Inhibition of Cytokine and Chemokine Synthesis

This compound, through the mechanisms described above, effectively suppresses the transcription of genes encoding pro-inflammatory cytokines and chemokines. While specific quantitative data for this compound is limited, studies on other corticosteroids demonstrate a potent inhibitory effect on the production of:

-

Interleukins (IL): IL-1, IL-2, IL-3, IL-6, IL-8, IL-17, and IL-22

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Granulocyte-macrophage colony-stimulating factor (GM-CSF)

-

Chemokines: such as CCL2 (MCP-1) and CXCL8 (IL-8), which are responsible for recruiting inflammatory cells to the site of inflammation.

Table 1: Qualitative Effects of Corticosteroids on Key Pro-inflammatory Cytokines

| Cytokine | Primary Function in Skin Inflammation | General Effect of Corticosteroids |

| TNF-α | Master regulator of inflammation, induces other cytokines | Strong Inhibition |

| IL-1β | Potent pro-inflammatory cytokine, involved in fever | Strong Inhibition |

| IL-6 | Pleiotropic cytokine with pro-inflammatory roles | Inhibition |

| IL-8 (CXCL8) | Potent neutrophil chemoattractant | Inhibition |

| IL-17 | Key cytokine in psoriasis, promotes keratinocyte proliferation | Inhibition |

| GM-CSF | Promotes the survival and activation of various immune cells | Inhibition |

Inhibition of the Arachidonic Acid Pathway

A cornerstone of the anti-inflammatory action of this compound is the inhibition of the arachidonic acid cascade.[2][5]

Mechanism:

-

Induction of Lipocortin-1: The activated GR-alclometasone complex upregulates the expression of Lipocortin-1 (also known as Annexin A1).

-

Inhibition of Phospholipase A2 (PLA2): Lipocortin-1 inhibits the activity of phospholipase A2, the enzyme responsible for releasing arachidonic acid from membrane phospholipids.

-

Suppression of Prostaglandins (B1171923) and Leukotrienes: By limiting the availability of arachidonic acid, this compound effectively blocks the synthesis of potent inflammatory mediators, including prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway).

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the molecular effects of this compound.

In Vitro Model of Skin Inflammation

-

Cell Culture: Human keratinocytes (e.g., HaCaT cells or primary keratinocytes) are cultured to confluency.

-

Inflammatory Challenge: Cells are stimulated with a pro-inflammatory agent, such as TNF-α (10-50 ng/mL) or a cytokine cocktail (e.g., IL-17A and TNF-α), to induce an inflammatory phenotype.

-

Treatment: Cells are co-treated with varying concentrations of this compound.

-

Analysis: After a defined incubation period (e.g., 24 hours), cell lysates and culture supernatants are collected for downstream analysis (RT-PCR, Western Blot, ELISA).

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from treated and control keratinocytes using a suitable kit.

-

cDNA Synthesis: RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for qPCR with primers specific for target genes (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.

Western Blot for Protein Expression and Phosphorylation

-

Protein Extraction: Total protein is extracted from treated and control keratinocytes using a lysis buffer.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-p65 NF-κB, total p65 NF-κB, phospho-p38 MAPK, total p38 MAPK).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound exerts its anti-inflammatory effects in the skin through a multi-faceted molecular mechanism. By activating the glucocorticoid receptor, it orchestrates a genomic response that leads to the suppression of key pro-inflammatory signaling pathways, including NF-κB and MAPK. This results in the diminished production of a broad spectrum of inflammatory mediators, such as cytokines, chemokines, and products of the arachidonic acid cascade. A thorough understanding of these molecular pathways is crucial for the rational use of this compound in clinical practice and for the development of novel anti-inflammatory therapies with improved efficacy and safety profiles. Further research is warranted to obtain more specific quantitative data on the dose-dependent effects of this compound on these intricate signaling networks.

References

An In-Depth Technical Guide to the Identification and Analysis of Alclometasone Dipropionate Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of degradation products of alclometasone (B1664502) dipropionate, a synthetic corticosteroid widely used in topical dermatological formulations. Understanding the degradation pathways and the resulting impurities is critical for ensuring the safety, efficacy, and stability of pharmaceutical products containing this active pharmaceutical ingredient (API). This document outlines the common degradation pathways, provides detailed experimental protocols for forced degradation studies and analytical method development, and presents illustrative quantitative data.

Introduction to Alclometasone Dipropionate and its Stability

This compound (7α-chloro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate) is a medium-potency corticosteroid valued for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Like other corticosteroids, its chemical stability can be compromised under various environmental conditions, leading to the formation of degradation products. These impurities can potentially reduce the therapeutic efficacy of the drug and may even pose safety risks. Therefore, a thorough understanding and control of the degradation profile of this compound are mandated by regulatory agencies worldwide.

The primary degradation pathways for corticosteroids like this compound include hydrolysis of the ester groups and oxidative transformation of the steroid nucleus.[2] Forced degradation studies, also known as stress testing, are essential to identify these potential degradation products and to develop stability-indicating analytical methods capable of separating and quantifying them.

Potential Degradation Pathways

Based on the chemical structure of this compound and known degradation patterns of similar corticosteroids, the following degradation pathways are anticipated:

-

Hydrolysis: The two propionate (B1217596) ester linkages at the C17 and C21 positions are susceptible to hydrolysis. This can occur under both acidic and basic conditions, leading to the formation of alclometasone 17-propionate, alclometasone 21-propionate, and ultimately, the free alclometasone alcohol.

-

Oxidation: The steroid nucleus can undergo oxidation, potentially at various positions. This can be induced by exposure to oxidizing agents, light, or even atmospheric oxygen over time.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photodegradation products. For other corticosteroids, this has been shown to result in rearrangements of the steroid ring system.

Quantitative Analysis of Degradation

Forced degradation studies are performed to intentionally degrade the drug substance under a variety of stress conditions to generate the likely degradation products. The extent of degradation is typically monitored by a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

| Stress Condition | Parameters | Duration | Beclomethasone (B1667900) Dipropionate Degradation (%) | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 15 - 25 | Alclometasone 17-propionate, Alclometasone 21-propionate, Alclometasone |

| Basic Hydrolysis | 0.1 M NaOH | 4 hours | 20 - 30 | Alclometasone 17-propionate, Alclometasone 21-propionate, Alclometasone |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | 10 - 20 | Oxidized steroid nucleus derivatives |

| Thermal Degradation | 80°C | 48 hours | 5 - 15 | Isomers, other thermal degradants |

| Photodegradation | UV light (254 nm) | 24 hours | 10 - 20 | Photoproducts (e.g., lumi-isomers) |

Identification of Degradation Products

The identification of degradation products is a critical step in ensuring drug safety. This typically involves the use of hyphenated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).

While specific degradation products for this compound are not extensively documented in public literature, based on the degradation of the structurally similar beclomethasone dipropionate, the following are the most probable degradation products:

| Degradation Product | Chemical Name | Method of Identification |

| DP1 | Alclometasone 17-Propionate | LC-MS, NMR |

| DP2 | Alclometasone 21-Propionate | LC-MS, NMR |

| DP3 | Alclometasone | LC-MS, NMR |

| DP4 | Oxidized this compound Derivatives | LC-MS/MS |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products.

Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Acidic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol. Add 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with methanol to a final concentration of approximately 100 µg/mL.

-

Basic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol. Add 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute with methanol to a final concentration of approximately 100 µg/mL.

-

Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of methanol. Add 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with methanol to a final concentration of approximately 100 µg/mL.

-

Thermal Degradation: Place 10 mg of solid this compound in a hot air oven at 80°C for 48 hours. After exposure, dissolve the sample in methanol to a final concentration of approximately 100 µg/mL.

-

Photodegradation: Expose a methanolic solution of this compound (100 µg/mL) to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the same conditions.

Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of this compound and its degradation products.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (Gradient elution may be required for optimal separation) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 242 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

UPLC-MS/MS Method for Identification

Objective: To identify and characterize the degradation products of this compound.

Chromatographic Conditions (UPLC):

| Parameter | Condition |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (Gradient elution) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions (MS/MS):

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full scan and product ion scan |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

Visualizations

The following diagrams illustrate the general workflow for forced degradation studies and the predicted degradation pathways of this compound.

Conclusion

The identification and analysis of this compound degradation products are essential for the development of safe and stable pharmaceutical formulations. This guide has provided an overview of the potential degradation pathways, detailed experimental protocols for stress testing and analysis, and a framework for the identification of impurities. While specific quantitative data for this compound is limited in public literature, the methodologies and principles outlined herein, drawn from extensive research on related corticosteroids, provide a robust foundation for researchers, scientists, and drug development professionals working with this important topical steroid. Adherence to these principles and rigorous analytical characterization will ensure the quality and safety of this compound-containing products.

References

A Technical Guide to the Discovery and Synthesis of Alclometasone Dipropionate for Dermatological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alclometasone (B1664502) dipropionate is a synthetic, non-fluorinated topical corticosteroid developed in the late 20th century for the treatment of various inflammatory skin conditions.[1][2] As a low-to-medium potency glucocorticoid, it offers an effective therapeutic option for corticosteroid-responsive dermatoses such as atopic dermatitis, eczema, and psoriasis.[3][4][5] Its molecular structure is distinguished by the presence of a chlorine atom at the 7α-position, which enhances its potency without significantly increasing the risk of local and systemic side effects commonly associated with fluorinated corticosteroids.[2][6] This guide provides a detailed overview of its synthesis, mechanism of action, and key data from dermatological research.

Synthesis of Alclometasone Dipropionate

The traditional synthesis of this compound often involved complex routes starting from materials like dexamethasone (B1670325) defluoroacetate.[7][8] However, a more efficient and modern synthetic pathway has been developed starting from 16α-methyl epihydrocortisone. This process is characterized by a shorter route, higher overall yield, and improved environmental profile.[7]

The improved synthesis involves a seven-step reaction sequence, which is outlined in the workflow below.[7]

Caption: A 7-step synthesis workflow for this compound.

Experimental Protocol: Step 1 - Esterification

The following protocol is adapted from the described synthesis method for the initial esterification of the raw material.[7]

Objective: To esterify the 21-hydroxyl group of 16α-methyl epihydrocortisone using propionic anhydride (B1165640).

Materials:

-

16α-methyl epihydrocortisone (100g)

-

Chloroform (500ml)

-

Propionic anhydride (40g)

-

p-toluenesulfonic acid (8g)

-

50% Sodium hydroxide (B78521) solution

-

Purified water

Procedure:

-

In a 1000ml three-neck flask, combine 100g of 16α-methyl epihydrocortisone, 500ml of chloroform, 40g of propionic anhydride, and 8g of p-toluenesulfonic acid.[7]

-

Maintain the reaction temperature at 20-25°C and allow the reaction to proceed for 6-8 hours.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the endpoint.[7]

-

Upon completion, slowly add 20ml of 50% sodium hydroxide solution dropwise to neutralize the acid catalyst.[7]

-

Perform a water separation step.

-

Concentrate the organic phase under reduced pressure to recover 90-95% of the chloroform.[7]

-

Add 500ml of purified water to the concentrated residue.

-

Induce crystallization by stirring the mixture at 0-5°C.

-

Filter the resulting solid product, which is the 21-position esterified intermediate.

Mechanism of Action

Like other corticosteroids, this compound exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects at the cellular level.[5][9] The process is initiated by the passive diffusion of the drug across the cell membrane and subsequent binding to cytosolic glucocorticoid receptors (GR).[1]

Caption: Anti-inflammatory signaling pathway of this compound.

This drug-receptor complex then translocates into the cell nucleus, where it binds to Glucocorticoid Response Elements (GREs) on the DNA.[1] This interaction modulates gene transcription, leading to the increased synthesis of anti-inflammatory proteins, particularly lipocortins (e.g., annexin (B1180172) A1).[3][5][10] These lipocortins inhibit the enzyme phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes.[9][10][11] By blocking the release of arachidonic acid, this compound effectively halts the downstream synthesis of potent inflammatory mediators like prostaglandins and leukotrienes, thereby reducing inflammation, itching, and swelling.[1][10]

Pharmacological and Clinical Data

This compound is characterized by its favorable safety profile, which is largely due to its minimal systemic absorption.[12]

Pharmacokinetic Profile

| Parameter | Value | Description | Source |

| Systemic Absorption | ~3% | Percentage of steroid absorbed over 8 hours of contact with intact skin. | [9][13] |

| Potency | Low to Medium | Classified in the low to medium range of potency compared to other topical corticosteroids. | [5][9][13] |

| Protein Binding | 60% | Plasma protein binding percentage. | [14] |

Clinical Efficacy in Atopic Dermatitis

Clinical trials have demonstrated the efficacy of this compound in pediatric populations with atopic dermatitis, showing comparable or slightly better outcomes than other commonly used corticosteroids.

| Trial Comparison | Patient Population | Key Efficacy Outcome | Source |

| This compound 0.05% vs. Hydrocortisone (B1673445) butyrate (B1204436) 0.1% | 40 children (5-11 years) | 76% average improvement in erythema, induration, and pruritus for alclometasone vs. 70% for hydrocortisone butyrate after 2 weeks. | [15] |

| This compound 0.05% vs. Clobetasone (B1204786) butyrate 0.05% | 43 children | 85% average reduction in disease signs for alclometasone vs. 86% for clobetasone butyrate after 2 weeks. | [16] |

Safety and Tolerability

The adverse reactions associated with this compound are typically mild, localized, and transient.[2]

| Adverse Reaction Category | Examples | Frequency | Source |

| Common | Itching, burning, skin irritation, erythema, dryness | Most Frequent | [3][10] |

| Less Common | Acne, hypertrichosis, mild depigmentation, perioral dermatitis | Tolerable | [14] |

| Rare (with prolonged/extensive use) | Skin atrophy, telangiectasia, systemic effects (e.g., HPA axis suppression) | Rare | [3][14] |

Conclusion

This compound stands as a valuable non-fluorinated corticosteroid in the dermatological armamentarium. Its well-defined synthesis, clear mechanism of action targeting the inhibition of inflammatory mediators, and a strong clinical profile demonstrating efficacy with minimal systemic absorption make it a preferred choice for managing inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[3][12] The data underscore its utility as a safe and effective treatment option, particularly in pediatric patients and for conditions requiring low-to-medium potency steroid therapy.[9][15]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. scispace.com [scispace.com]

- 3. Articles [globalrx.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. DailyMed - this compound ointment [dailymed.nlm.nih.gov]

- 6. This compound | 66734-13-2 [chemicalbook.com]

- 7. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN109796515B - Method for preparing reduced intermediate for this compound - Google Patents [patents.google.com]

- 9. This compound Cream USP, 0.05% this compound Ointment USP, 0.05% [dailymed.nlm.nih.gov]

- 10. Articles [globalrx.com]

- 11. Articles [globalrx.com]

- 12. Articles [globalrx.com]

- 13. This compound CREAM USP, 0.05% [dailymed.nlm.nih.gov]

- 14. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 15. Clinical comparison of this compound cream 0.05% with hydrocortisone butyrate cream 0.1% in the treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound cream 0.05% versus clobetasone butyrate cream 0.05%. A controlled clinical comparison in the treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Alclometasone Dipropionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alclometasone (B1664502) dipropionate is a synthetic, non-fluorinated topical corticosteroid characterized by its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] As a low to medium potency corticosteroid, it is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[2] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of alclometasone dipropionate, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and safety pharmacology based on available preclinical data.

Mechanism of Action

This compound exerts its anti-inflammatory effects through its agonistic activity at glucocorticoid receptors (GR).[3] The proposed mechanism of action follows the classical genomic pathway of corticosteroid action.

Upon topical application and absorption into skin cells, this compound binds to cytosolic glucocorticoid receptors. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins such as heat shock proteins (Hsp90). The activated glucocorticoid receptor-ligand complex then translocates into the nucleus.

Within the nucleus, the complex can act in two primary ways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 (PLA2).

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This repression leads to a decrease in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The net effect of these actions is the suppression of the inflammatory cascade, leading to reduced edema, erythema, and pruritus.

Mechanism of Action of this compound

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily related to its anti-inflammatory, vasoconstrictive, and antiproliferative activities.

Anti-inflammatory Activity

Preclinical studies have demonstrated the anti-inflammatory properties of this compound in various animal models of inflammation.

Table 1: Preclinical Anti-inflammatory Models for Topical Corticosteroids

| Model | Species | Endpoint | General Outcome for Corticosteroids |

| Carrageenan-induced Paw Edema | Rat, Mouse | Reduction in paw volume/thickness | Dose-dependent inhibition of edema |

| Arachidonic Acid-induced Ear Edema | Mouse | Reduction in ear swelling and myeloperoxidase (MPO) activity | Inhibition of edema and neutrophil infiltration |

| Oxazolone-induced Ear Edema | Mouse | Reduction in ear swelling | Inhibition of delayed-type hypersensitivity reaction |

Vasoconstrictor Activity

The vasoconstrictor assay, or McKenzie-Stoughton test, is a widely used method to determine the potency of topical corticosteroids.[1][4] This assay measures the degree of skin blanching (vasoconstriction) induced by the topical application of a corticosteroid. The potency of this compound is classified as low to medium based on this assay.

Table 2: Vasoconstrictor Assay Potency Classification

| Class | Potency | Example Corticosteroids |

| I | Superpotent | Clobetasol propionate |

| II | High | Betamethasone dipropionate (augmented) |

| III | High | Betamethasone dipropionate |

| IV | Medium | Mometasone furoate |

| V | Medium | Fluticasone propionate |

| VI | Low to Medium | This compound |

| VII | Low | Hydrocortisone |

Pharmacokinetics

Absorption

The extent of percutaneous absorption of topical corticosteroids is influenced by several factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings. A study utilizing a radiolabeled this compound ointment formulation indicated that approximately 3% of the steroid was absorbed during 8 hours of contact with the intact skin of normal volunteers.[5] Inflammation and other disease processes in the skin can increase percutaneous absorption.

Metabolism

Preclinical studies in rats, rabbits, and mice have elucidated the metabolic fate of this compound. Following subcutaneous administration, the primary metabolic transformations include:

-

Hydrolysis of the side chain esters

-

Dehydrochlorination leading to the formation of a Δ6-double bond

-

6β-hydroxylation

-

Formation of 6β,7β-epoxides from 6β-hydroxylated metabolites

-

Side-chain oxidation to 21-oic and 20-oic acids in the 6β-hydroxylated metabolites

-

Conjugation to glucuronides and sulfates

The initial and rapid hydrolysis of the 21-ester to its corresponding alcohol (M-1) is a key step, with M-1 being a major metabolite in the plasma of the animal species studied.[6]

Safety Pharmacology

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression

Systemic absorption of topical corticosteroids can lead to reversible suppression of the hypothalamic-pituitary-adrenal (HPA) axis. Preclinical and clinical studies are designed to evaluate this potential side effect. In a study with normal volunteers, 30 g of this compound cream 0.05% was applied to 80% of the body surface twice daily for 21 days with 12 hours of occlusion per day. The results showed no suppression of the HPA axis, as evidenced by normal levels of 8 a.m. plasma cortisol and 24-hour urinary 17-hydroxysteroid and free cortisol.[7] However, it is important to note that pediatric patients may be more susceptible to systemic toxicity due to a greater surface area to body mass ratio.

Experimental Protocols

Vasoconstrictor Assay (McKenzie-Stoughton Test)

Objective: To determine the topical potency of a corticosteroid by measuring its ability to induce vasoconstriction (skin blanching).

Protocol Outline:

-

Subject Selection: Healthy volunteers with fair skin who have been shown to be responsive to topical corticosteroids.

-

Test Sites: Multiple small, circular areas are marked on the volar aspect of the forearms.

-

Product Application: A standardized amount of the test corticosteroid formulation (and appropriate controls, e.g., vehicle, known potent and less potent corticosteroids) is applied to the designated sites.

-

Occlusion: The application sites are typically covered with an occlusive dressing for a specified period (e.g., 6-16 hours).

-

Assessment: After removal of the dressing and cleaning of the sites, the degree of blanching is visually assessed by trained, blinded observers at specific time points (e.g., 2 hours post-removal) using a graded scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching). Chromameter measurements of skin color can also be used for a more objective assessment.

-

Data Analysis: The blanching scores are used to rank the potency of the test formulation relative to the controls.

Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of a compound by measuring its ability to inhibit acute edema.

Protocol Outline:

-

Animal Model: Typically male Wistar rats or Swiss albino mice.

-

Groups: Animals are divided into a control group (vehicle), a reference drug group (e.g., indomethacin), and test groups receiving different doses of this compound.

-

Drug Administration: The test compound is administered topically to the paw a specified time before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the hind paw.

-

Measurement of Edema: Paw volume or thickness is measured at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer or digital calipers.

-

Data Analysis: The percentage inhibition of edema for each treated group is calculated relative to the control group.

General Preclinical Workflow for a Topical Corticosteroid

Conclusion

This compound is a well-characterized topical corticosteroid with a favorable preclinical profile for the treatment of inflammatory dermatoses. Its mechanism of action is consistent with other glucocorticoids, involving the modulation of gene expression to produce anti-inflammatory effects. Preclinical models have established its low to medium potency. Pharmacokinetic studies indicate limited systemic absorption, and metabolic pathways have been identified in several animal species. Importantly, preclinical and clinical safety studies suggest a low risk of HPA axis suppression under recommended use conditions. This comprehensive preclinical profile supports the clinical use of this compound as a safe and effective treatment for corticosteroid-responsive skin conditions. Further research providing detailed quantitative comparisons with other corticosteroids in standardized preclinical models would be beneficial for a more nuanced understanding of its relative therapeutic index.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A. W. MacKenzie and R. B. Stoughton, “A Method for Comparing Percutaneous Absorption of Steroids,” Archives of Dermatology, Vol. 86, No. 11, 1962, pp. 608-610. doi10.1001/archderm.1962. 01590110044005 - References - Scientific Research Publishing [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhaled beclomethasone dipropionate suppresses the hypothalamo-pituitary-adrenal axis in a dose dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of this compound cream 0.05% on the hypothalamic-pituitary-adrenal axis of normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

a stability of Alclometasone dipropionate under various experimental conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Alclometasone dipropionate under various experimental conditions. Due to the limited availability of direct stability studies on this compound, this guide leverages data from structurally similar corticosteroids, primarily Beclomethasone (B1667900) dipropionate and Betamethasone dipropionate, to infer potential degradation pathways and stability profiles. This information is crucial for the development of stable pharmaceutical formulations and robust analytical methods.

Core Concepts in Drug Stability

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1][2][3] These studies involve subjecting the drug to stress conditions such as heat, light, humidity, and different pH values to accelerate its decomposition.[1][2][3] The data generated helps in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council on Harmonisation (ICH).[4]

Physicochemical Properties of this compound

This compound is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[5][6] It is a white powder that is insoluble in water.[5] Its chemical structure, featuring two propionate (B1217596) ester groups, is a key factor in its stability, particularly its susceptibility to hydrolysis.[7][8][9]

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for key experiments, adapted from studies on structurally similar corticosteroids. These protocols serve as a robust starting point for designing stability studies for this compound.

Acid and Base Hydrolysis

-

Objective: To evaluate the susceptibility of the drug substance to hydrolysis under acidic and alkaline conditions.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

For acid hydrolysis, transfer an aliquot of the stock solution to a volumetric flask and add 0.1 N hydrochloric acid.[10]

-

For alkaline hydrolysis, transfer an aliquot of the stock solution to a separate volumetric flask and add 0.1 N sodium hydroxide.[10]

-

Reflux the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[10]

-

After the specified time, cool the solutions to room temperature and neutralize them.

-

Dilute the samples with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][11][12]

-

Oxidative Degradation

-

Objective: To assess the stability of the drug substance in the presence of an oxidizing agent.

-

Protocol:

-

Prepare a stock solution of this compound.

-

Transfer an aliquot of the stock solution to a volumetric flask and add a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

-

Dilute the sample with the mobile phase to an appropriate concentration.

-

Analyze the sample by HPLC.[11]

-

Thermal Degradation

-

Objective: To investigate the effect of elevated temperatures on the drug substance.

-

Protocol:

-

Place the solid drug substance in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[11]

-

For solutions, prepare a solution of the drug and subject it to the same high-temperature conditions.

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a sample solution of appropriate concentration in the mobile phase.

-

Analyze the sample using HPLC.

-

Photolytic Degradation

-

Objective: To determine the drug's sensitivity to light exposure.

-

Protocol:

-

Expose a solution of the drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

A control sample should be kept in the dark under the same conditions to rule out thermal degradation.

-

At appropriate time intervals, withdraw samples, dilute them with the mobile phase, and analyze by HPLC.

-

Quantitative Data on Stability

The following tables summarize quantitative data from forced degradation studies on Beclomethasone dipropionate, which can be considered indicative of the potential stability profile of this compound.

Table 1: Summary of Forced Degradation Studies on Beclomethasone Dipropionate

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | Room Temp. | Significant | [11] |

| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | Room Temp. | Most Significant | [11] |

| Oxidative | 3% H₂O₂ | 240 hours | Room Temp. | No Significant Degradation | [11] |

| Thermal | Dry Heat | 24 hours | 80°C | Significant | [11] |

| Photolytic | UV/Visible Light | 96 hours | Room Temp. | Less Significant than Acid/Base/Heat | [11] |

| Moisture | - | 240 hours | Room Temp. | No Significant Degradation | [11] |

Note: "Significant" indicates a noticeable level of degradation as reported in the study, though precise percentages were not always provided.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies as part of drug stability assessment.

Caption: A generalized workflow for conducting forced degradation studies.

Anti-Inflammatory Mechanism of Action of Corticosteroids

This diagram illustrates the general mechanism by which corticosteroids, including this compound, exert their anti-inflammatory effects.

Caption: Mechanism of anti-inflammatory action of corticosteroids.

Conclusion

The stability of this compound is a critical factor in ensuring its therapeutic efficacy and safety. While direct and comprehensive stability data for this compound is not extensively available in the public domain, studies on structurally related corticosteroids provide valuable insights. It is evident that hydrolysis of the ester linkages is a primary degradation pathway, particularly under alkaline and acidic conditions. The compound appears to be relatively stable to oxidation. Thermal and photolytic stress can also induce degradation, albeit to a lesser extent than hydrolysis.

For drug development professionals, it is imperative to conduct thorough forced degradation studies on this compound to confirm these inferred stability characteristics, identify and characterize any unique degradation products, and develop and validate a robust stability-indicating analytical method. The experimental protocols and data presented in this guide offer a solid foundation for initiating such investigations.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. biomedres.us [biomedres.us]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. scielo.br [scielo.br]

- 5. This compound Cream USP, 0.05% [dailymed.nlm.nih.gov]

- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. Degradation products of beclomethasone dipropionate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN106474052A - Alclometasone diproionate emulsifiable paste and preparation method thereof - Google Patents [patents.google.com]

- 10. zenodo.org [zenodo.org]

- 11. alliedacademies.org [alliedacademies.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Alclometasone Dipropionate's Impact on Keratinocyte Cytokine Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alclometasone (B1664502) dipropionate, a mid-potency topical corticosteroid, is widely utilized for its anti-inflammatory and antipruritic properties in the management of various dermatological conditions.[1][2] Its therapeutic efficacy is fundamentally linked to its ability to modulate the intricate network of cytokine signaling within the skin, particularly in keratinocytes. This technical guide provides a comprehensive overview of the molecular mechanisms by which alclometasone dipropionate is understood to influence cytokine expression in keratinocytes. While direct quantitative data for this compound's effect on a wide array of specific cytokines in keratinocytes is not extensively available in public literature, this guide synthesizes the well-established principles of corticosteroid action to delineate its expected effects. The primary mechanism involves the binding to and activation of the glucocorticoid receptor (GR), leading to the downstream suppression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] This guide details these signaling pathways, presents illustrative data on expected cytokine modulation, and provides a standardized experimental protocol for future investigations into the specific effects of this compound on keratinocyte cytokine expression.

Introduction: The Role of Keratinocytes and Cytokines in Skin Inflammation

Keratinocytes, the predominant cell type in the epidermis, are not merely structural components of the skin barrier but also active participants in cutaneous immune responses.[5] Upon stimulation by various triggers—such as allergens, irritants, or pathogens—keratinocytes produce a wide range of signaling molecules, including pro-inflammatory cytokines and chemokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[5][6] These molecules orchestrate the recruitment and activation of immune cells, leading to the characteristic signs of inflammation. In chronic inflammatory skin diseases, this cytokine cascade is often dysregulated, perpetuating the inflammatory state.

Topical corticosteroids, such as this compound, are a cornerstone in the treatment of these conditions due to their potent anti-inflammatory effects.[2] Their primary mode of action is the suppression of this inflammatory cascade at the cellular and molecular level.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

This compound, like all corticosteroids, exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[1][7] The GR is a ligand-activated transcription factor that, upon binding to its corticosteroid ligand, undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90), and translocates to the nucleus.[8][9] Once in the nucleus, the activated GR-ligand complex modulates gene expression through two primary mechanisms: transactivation and transrepression.[3]

-

Transactivation: The GR complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This typically leads to the upregulation of anti-inflammatory genes.

-

Transrepression: This is considered the major mechanism for the anti-inflammatory effects of corticosteroids. The activated GR, without directly binding to DNA, can interfere with the function of other pro-inflammatory transcription factors, most notably NF-κB and AP-1.[10] This interference can occur through direct protein-protein interactions or by competing for essential co-activator proteins.[11]

By inhibiting NF-κB and AP-1, corticosteroids effectively block the transcription of a multitude of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[4]

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound in keratinocytes are primarily mediated through the inhibition of key pro-inflammatory signaling pathways.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In unstimulated keratinocytes, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[12][13]

This compound, through the activated GR, inhibits the NF-κB pathway in several ways:

-

Induction of IκBα Synthesis: The GR can upregulate the expression of the gene encoding IκBα, leading to increased levels of this inhibitory protein, which in turn enhances the sequestration of NF-κB in the cytoplasm.[10]

-

Direct Interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription.[4]

Inhibition of the AP-1 Pathway

AP-1 is another critical transcription factor involved in inflammation and is a complex of proteins from the Jun and Fos families. It is activated by various stress signals, including cytokines and UV radiation, via the mitogen-activated protein kinase (MAPK) cascades (e.g., JNK, p38).[14] Glucocorticoids can inhibit AP-1 activity primarily through the activated GR physically interacting with c-Jun or c-Fos, thereby preventing AP-1 from binding to its DNA consensus sites and activating target gene transcription.[15][11]

Data Presentation: Expected Effects on Cytokine Expression

While specific quantitative data for this compound is limited, based on the known mechanisms of topical corticosteroids, the following table summarizes the expected effects on the expression of key cytokines in stimulated human keratinocytes.

| Cytokine | Primary Function in Skin | Expected Effect of this compound | Mechanism of Regulation by Corticosteroids |

| TNF-α | Pro-inflammatory; induces other cytokines and adhesion molecules.[5] | Downregulation | Inhibition of NF-κB and AP-1.[4][11] |

| IL-1β | Pro-inflammatory; potent activator of keratinocytes and immune cells.[16] | Downregulation | Inhibition of NF-κB.[4] |

| IL-6 | Pro-inflammatory; involved in acute and chronic inflammation.[6] | Downregulation | Inhibition of NF-κB and AP-1.[4][11] |

| IL-8 (CXCL8) | Chemoattractant for neutrophils and lymphocytes.[6] | Downregulation | Inhibition of NF-κB and AP-1.[4][11] |

| IL-10 | Anti-inflammatory; suppresses pro-inflammatory cytokine production. | Upregulation (potential) | Transactivation via GREs. |

| CCL20 | Chemoattractant for T-helper 17 cells.[17] | Complex Regulation | May be induced by glucocorticoids under certain conditions.[17] |

Note: This table represents the generally accepted effects of corticosteroids. The precise magnitude of these effects for this compound would need to be determined through specific experimental studies.

Detailed Experimental Protocols

The following is a representative protocol for investigating the effects of this compound on cytokine expression in human keratinocytes.

Cell Culture

-

Cell Line: Primary normal human epidermal keratinocytes (NHEK) or the HaCaT cell line (an immortalized human keratinocyte line).

-

Culture Medium: Keratinocyte serum-free medium (e.g., K-SFM) supplemented with bovine pituitary extract and epidermal growth factor.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Treatment Protocol

-

Cell Seeding: Seed keratinocytes in appropriate culture plates (e.g., 6-well plates for RNA extraction, 24-well plates for ELISA) and allow them to adhere and reach approximately 70-80% confluency.

-

Starvation (Optional): To reduce basal levels of cytokine expression, cells can be cultured in a basal medium without growth factors for 12-24 hours prior to stimulation.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours).

-

Stimulation: After pre-treatment, stimulate the cells with a pro-inflammatory agent or a cytokine cocktail (e.g., TNF-α at 10 ng/mL and IFN-γ at 10 ng/mL) for a defined duration (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

Analysis of Cytokine Expression

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect the cell culture supernatants after the treatment period.

-

Centrifuge to remove any cellular debris.

-

Perform ELISA for specific cytokines (e.g., IL-6, IL-8, TNF-α) according to the manufacturer's instructions.

-

Measure absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.

-

-

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR):

-

Wash the cell monolayers with PBS and lyse the cells using a suitable lysis buffer.

-

Extract total RNA using a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform qPCR using specific primers for the target cytokine genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Conclusion and Future Directions

This compound exerts its anti-inflammatory effects on keratinocytes primarily through the glucocorticoid receptor-mediated suppression of pro-inflammatory signaling pathways, including NF-κB and AP-1. This leads to a reduction in the expression of key inflammatory cytokines. While the general mechanisms are well-understood for the corticosteroid class, there is a need for specific in-vitro studies to quantify the dose-dependent effects of this compound on a broad panel of cytokines in human keratinocytes. Such studies would provide a more precise understanding of its pharmacological profile and could aid in the development of more targeted therapies for inflammatory skin diseases. The experimental protocol outlined in this guide provides a framework for conducting such valuable research.

References

- 1. Alclometasone | C22H29ClO5 | CID 5311000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. TNF stimulates IL-6, CXCL8 and VEGF secretion from human keratinocytes via activation of mTOR, inhibited by tetramethoxyluteolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Glucocorticoid Receptor Localizes to Adherens Junctions at the Plasma Membrane of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Defective glucocorticoid receptor signaling and keratinocyte-autonomous defects contribute to skin phenotype of mouse embryos lacking the Hsp90 co-chaperone p23 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel mechanism of steroid action in skin through glucocorticoid receptor monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Abnormal NF-kappaB signaling pathway with enhanced susceptibility to apoptosis in immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural Product-Derived Compounds Targeting Keratinocytes and Molecular Pathways in Psoriasis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Glucocorticoids promote CCL20 expression in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Solubility of Alclometasone Dipropionate in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of alclometasone (B1664502) dipropionate in various laboratory solvents. The information presented herein is intended to support research, development, and formulation activities involving this synthetic corticosteroid.

Core Data Presentation: Solubility Profile

The solubility of alclometasone dipropionate varies across different types of solvents, a critical consideration for the development of analytical methods, formulation design, and in vitro studies. The following table summarizes the available quantitative and qualitative solubility data for this compound in common laboratory solvents.

| Solvent | Type | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Organic | Approximately 30 mg/mL | [1] |

| Dimethylformamide (DMF) | Organic | Approximately 30 mg/mL | [1] |

| Ethanol | Organic | Approximately 30 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO), warmed | Organic | 2 mg/mL | [2] |

| 1:1 Ethanol:PBS (pH 7.2) | Aqueous Buffer/Organic Mixture | Approximately 0.2 mg/mL | [1] |

| Water | Aqueous | Insoluble | [3][4][5] |

| Propylene Glycol | Organic | Slightly Soluble | [3][4][5] |

| Hexylene Glycol | Organic | Moderately Soluble | [3][4][5] |

| Alcohol | Organic | Sparingly Soluble | [6] |

| Acetone | Organic | Sparingly Soluble | [6] |

| Ethyl Acetate | Organic | Sparingly Soluble | [6] |

| Acetonitrile | Organic | Sparingly Soluble | [6] |

Experimental Protocols for Solubility Determination

A standardized and rigorous methodology is crucial for obtaining accurate and reproducible solubility data. The following protocol is a generalized procedure based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> "Solubility Measurements," primarily employing the saturation shake-flask method. This method is widely recognized for its reliability in determining the equilibrium solubility of a substance.

Objective:

To determine the equilibrium solubility of this compound in a selected laboratory solvent at a specified temperature.

Materials and Equipment:

-

This compound (as a crystalline solid)

-

Selected laboratory solvent(s) of appropriate purity

-

Analytical balance

-

Spatula

-

Glass vials or flasks with screw caps (B75204) or stoppers

-

Orbital shaker or rotator capable of constant temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical instrument for concentration measurement.

Procedure:

-

Preparation of the Test System:

-

Accurately weigh an amount of this compound in excess of its expected solubility and transfer it to a glass vial or flask. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high concentration measurements.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Dilute the filtered sample solution with the solvent as necessary to fall within the concentration range of the calibration standards.

-

Analyze the calibration standards and the diluted sample solution using a validated analytical method, such as HPLC.

-

Determine the concentration of this compound in the sample solution by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The result is typically expressed in mg/mL or g/100mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound = 98 HPLC 66734-13-2 [sigmaaldrich.com]

- 3. This compound Cream USP, 0.05% [dailymed.nlm.nih.gov]

- 4. DailyMed - this compound cream [dailymed.nlm.nih.gov]

- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Alclometasone Dipropionate using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Alclometasone dipropionate in pharmaceutical formulations. The described method is adapted from established protocols for the similar corticosteroid, Beclometasone dipropionate, and provides a reliable starting point for the routine analysis and quality control of this compound products. The method utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water, offering excellent separation and resolution. This document provides comprehensive experimental protocols, data presentation, and visualizations to facilitate implementation in a laboratory setting.

Introduction

This compound is a synthetic corticosteroid used topically for its anti-inflammatory and vasoconstrictive properties. Accurate and precise quantification of this compound in pharmaceutical dosage forms, such as creams and lotions, is crucial for ensuring product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the determination of active pharmaceutical ingredients (APIs) in various formulations. This application note presents a detailed HPLC method for the quantification of this compound.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of this compound. Method optimization and validation are essential for ensuring suitability for a specific sample matrix.

| Parameter | Recommended Conditions |

| Column | Kromasil C18 (150 mm x 4.6 mm, 5 µm) or equivalent[1] |

| Mobile Phase | Acetonitrile:Water (70:30, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm[1] |

| Column Temperature | 40°C[1] |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 2-16 µg/mL).[1]

Preparation of Sample Solutions (from Cream/Lotion)

-

Accurately weigh an amount of cream or lotion equivalent to 1 mg of this compound into a suitable container.

-

Add 10 mL of methanol (B129727) and warm the mixture at 50°C for 5 minutes to facilitate extraction.[1]

-

Cool the mixture in an ice bath for 15 minutes and then centrifuge.[1]

-

The supernatant layer can be further cleaned up by liquid-liquid extraction with cyclohexane (B81311); the cyclohexane layer is discarded.[1]

-

Transfer a known volume of the methanolic layer to a volumetric flask and dilute with the mobile phase to achieve a final concentration within the calibration range.[1]

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The following table summarizes the typical validation parameters for a similar corticosteroid, Beclometasone dipropionate, which can be used as a benchmark for the validation of the this compound method.

| Validation Parameter | Typical Performance |

| Linearity Range | 2 - 16 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0%[2] |

| Precision (% RSD) | < 2.0%[3] |

| Limit of Detection (LOD) | 0.039 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.12 µg/mL[1] |

Visualizations

Experimental Workflow

References

Application Note: Development of an In Vitro Release Assay for Alclometasone Dipropionate Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alclometasone dipropionate is a synthetic corticosteroid of medium potency used topically to manage the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses such as atopic dermatitis and psoriasis.[1] The therapeutic efficacy of topical formulations is critically dependent on the release of the active pharmaceutical ingredient (API) from the vehicle and its subsequent penetration into the skin. In vitro release testing (IVRT) is a crucial tool for characterizing the performance of topical semisolid dosage forms.[2] It is widely used in formulation development, for quality control to ensure batch-to-batch consistency, and to support post-approval changes.[3][4] Furthermore, IVRT can be a key component in demonstrating bioequivalence for generic topical products.

This application note provides a detailed protocol for developing and performing an in vitro release assay for this compound formulations (e.g., creams and ointments) using the Vertical Diffusion Cell (VDC), also known as the Franz Cell.

Mechanism of Action: this compound exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects by acting as a glucocorticoid receptor agonist.[1] Upon diffusing into the target cells, it binds to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex (including Hsp90 and Hsp70) and subsequent translocation into the nucleus.[5][6][7] Inside the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[5][6][7] This interaction modulates gene transcription, leading to the increased expression of anti-inflammatory proteins like lipocortins. Lipocortins inhibit the enzyme phospholipase A2, thereby blocking the release of arachidonic acid from cell membranes.[1] This action prevents the synthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, ultimately reducing inflammation.[1]

Experimental Protocols

Materials and Equipment

-

This compound Formulations: Test and Reference formulations (e.g., 0.05% cream or ointment).

-

Vertical Diffusion Cells (Franz Cells): With a known diffusion area and receptor volume.

-